Kauran-13-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxystevane exhibits an inhibitory action on oxidative phosphorylation without any uncoupling effects.
Scientific Research Applications
Chemical Properties and Derivatives
Kauran-13-OL, a compound derived from the terpenoid class, has been a subject of chemical research. Notable work includes the reduction of 13β-kaur-16-en-15-one to produce various derivatives, including the 1,4-reduction product (Macmillan & Walker, 1972). Additionally, the nuclear magnetic resonance properties of ent-kauran- and 13β-kauran-15-ols have been explored to understand their chemical structures and behaviors (Macmillan & Walker, 1972).
Biological Activities and Applications
Kauran-13-OL and its derivatives have shown a range of biological activities. A study identified ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle (Wu et al., 1996). Another research found new ent-kaurane diterpenoids with anti-platelet aggregation activity, highlighting their potential therapeutic applications (Yang et al., 2002).
Potential in Cancer Research
Kauran-13-OL derivatives have also been investigated for their potential anticancer activity. A study on kaurane-type diterpenes from Parinari sprucei showed that some compounds exhibited cytotoxic activity against cancer cell lines (Braca et al., 2004). Another research highlighted the inhibition of NF-κB by a kaurane diterpene, kamebakaurin, suggesting its potential in cancer and inflammation treatment (Lee et al., 2002).
Neuroprotective Effects
Kauran-13-OL related compounds have shown neuroprotective effects. A study on Fritillaria ebeiensis revealed that kaurane diterpenes exhibited neuroprotective effects against MPP+-induced neuronal cell death (Xu et al., 2011).
Chemical Structure Analysis
Research on the complexation of hydroxylated ent-kaurane diterpenoids with boric acid has been conducted to aid the assignment of the 13C NMR spectra of these compounds, enhancing our understanding of their chemical structures (Fernandez-Gadea et al., 1984).
properties
CAS RN |
5749-44-0 |
---|---|
Product Name |
Kauran-13-OL |
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(1R,4R,9R,10R,13S,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecan-13-ol |
InChI |
InChI=1S/C20H34O/c1-14-12-19-10-6-15-17(2,3)8-5-9-18(15,4)16(19)7-11-20(14,21)13-19/h14-16,21H,5-13H2,1-4H3/t14-,15+,16-,18+,19+,20-/m0/s1 |
InChI Key |
YGTSTEIKPUXITK-AENSMRSESA-N |
Isomeric SMILES |
C[C@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(C3)O)(CCCC4(C)C)C |
SMILES |
CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C |
Canonical SMILES |
CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Kauran-13-ol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.